molecular formula C11H10ClNO3S2 B11432271 N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B11432271
M. Wt: 303.8 g/mol
InChI Key: MMJOVSNRWRTEMU-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-chloro-2-methoxyaniline with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents on the phenyl ring.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide is unique due to the specific combination of substituents on the phenyl and thiophene rings. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the chlorine atom can influence the compound’s electron density and steric properties, affecting its interactions with molecular targets.

Properties

Molecular Formula

C11H10ClNO3S2

Molecular Weight

303.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H10ClNO3S2/c1-16-10-5-4-8(12)7-9(10)13-18(14,15)11-3-2-6-17-11/h2-7,13H,1H3

InChI Key

MMJOVSNRWRTEMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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